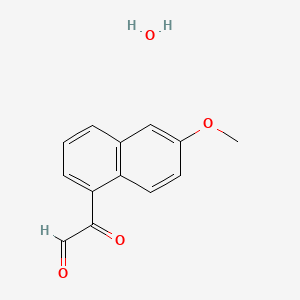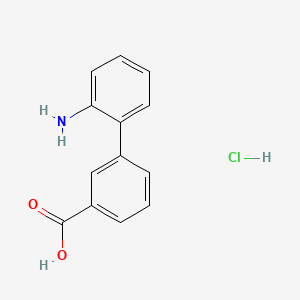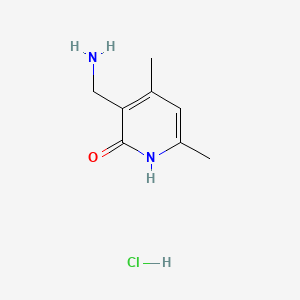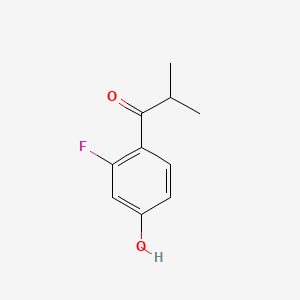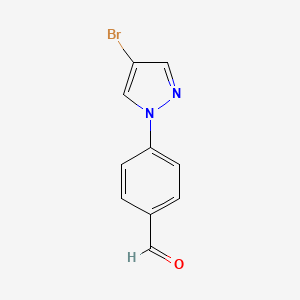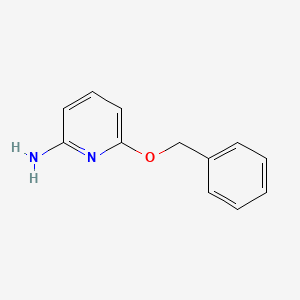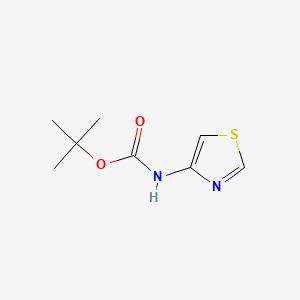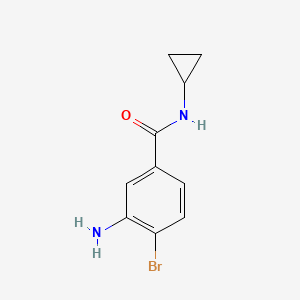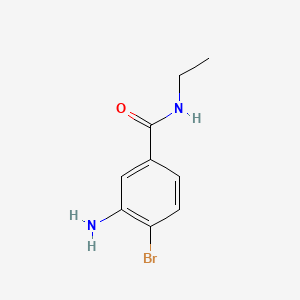
3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine is an organic compound with the molecular formula C12H15FN2 and a molecular weight of 206.26 g/mol . It is characterized by the presence of an allyl group, a fluorine atom, and a pyrrolidinyl group attached to a pyridine ring.
Preparation Methods
The synthesis of 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-fluoro-6-(pyrrolidin-1-yl)pyridine with allyl bromide under basic conditions . The reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyridine ring to form piperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the pyrrolidinyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications and the nature of the target .
Comparison with Similar Compounds
3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine can be compared with other similar compounds such as:
- 2-Fluoro-6-(pyrrolidin-1-yl)-3-(trimethylsilyl)ethynyl)pyridine
- 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
- 2-Fluoro-6-(pyrrolidin-1-yl)-4-(trimethylsilyl)ethynyl)pyridine
These compounds share similar structural features but differ in the substituents attached to the pyridine ring. The unique combination of the allyl group, fluorine atom, and pyrrolidinyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-fluoro-3-prop-2-enyl-6-pyrrolidin-1-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2/c1-2-5-10-6-7-11(14-12(10)13)15-8-3-4-9-15/h2,6-7H,1,3-5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXSFCJICZIMFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(N=C(C=C1)N2CCCC2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B581344.png)
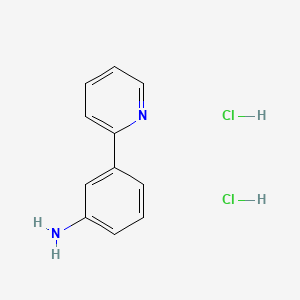
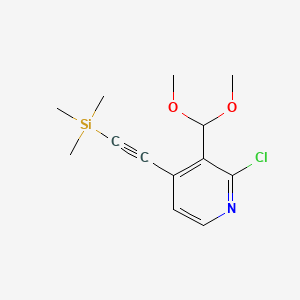
![Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B581353.png)
